molecular formula C14H17N5O3 B2542721 N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034228-98-1

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Katalognummer B2542721
CAS-Nummer: 2034228-98-1
Molekulargewicht: 303.322
InChI-Schlüssel: YWLFMMJJOTZNHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a chemical entity that appears to be related to a class of compounds that have been synthesized for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a piperidine moiety and cyanoacetamide derivatives, which are often explored for their binding affinities to various receptors and their potential as biologically active molecules .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a piperidine moiety attached to an acetamide derivative. For instance, paper describes the synthesis of N-(arylpiperazinyl)acetamide derivatives through in vitro competition binding experiments. Similarly, paper discusses the preparation of N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile derivatives using 2-cyano-N(pyrazol-5-yl)acetamide derivatives. Paper outlines the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, starting from benzenesulfonyl chloride and 1-aminopiperidine, followed by substitution reactions. These methods provide insight into the possible synthetic routes that could be applied to the target compound, involving key steps such as the formation of the piperidine ring, introduction of the cyanoacetamide moiety, and subsequent functionalization .

Molecular Structure Analysis

The molecular structure of compounds similar to the target compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing nitrogen. The piperidine moiety is known to be a significant structural feature that can influence the binding affinity to various receptors. The cyanoacetamide part of the molecule, as seen in the derivatives discussed in paper , is a versatile functional group that can engage in further chemical transformations. The molecular structure analysis of these compounds often involves determining the features responsible for receptor affinity and biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution reactions, as well as the use of electrophiles and bases such as sodium hydride (NaH). For example, the synthesis described in paper involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution with different electrophiles to yield a series of N-substituted acetamide derivatives. These reactions are typically confirmed by spectroscopic methods such as IR, EIMS, and NMR .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Compounds containing piperidine and cyanoacetamide moieties generally exhibit certain solubility characteristics in organic solvents and may show varying degrees of stability under different conditions. The presence of these functional groups can also influence the compound's reactivity, boiling point, melting point, and other physical properties. The biological evaluation of these compounds, as mentioned in the papers, often involves assessing their activity against various enzymes or receptors, which is indicative of their potential pharmacological properties .

Eigenschaften

IUPAC Name

N-[2-[3-(3-cyanopyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-10(20)18-8-13(21)19-6-2-3-11(9-19)22-14-12(7-15)16-4-5-17-14/h4-5,11H,2-3,6,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLFMMJJOTZNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((3-cyanopyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.